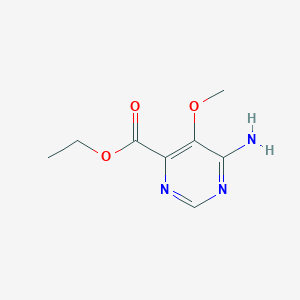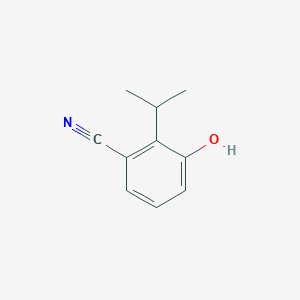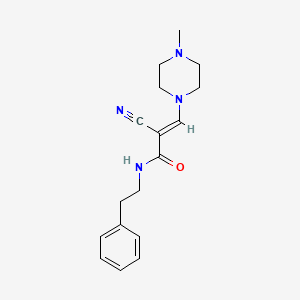
Ethyl 6-amino-5-methoxypyrimidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-amino-5-methoxypyrimidine-4-carboxylate is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is a pyrimidine derivative that has been synthesized using different methods, and its unique structure makes it a promising candidate for various applications.
Mecanismo De Acción
The mechanism of action of Ethyl 6-amino-5-methoxypyrimidine-4-carboxylate is not fully understood, but it is believed to act by inhibiting certain enzymes in the body. In particular, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer. By inhibiting COX-2, Ethyl 6-amino-5-methoxypyrimidine-4-carboxylate may help to reduce inflammation and prevent the growth of cancer cells.
Biochemical and Physiological Effects:
Ethyl 6-amino-5-methoxypyrimidine-4-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have also shown that Ethyl 6-amino-5-methoxypyrimidine-4-carboxylate can reduce inflammation and pain in animal models of arthritis. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Ethyl 6-amino-5-methoxypyrimidine-4-carboxylate in lab experiments is its relatively simple synthesis method. This compound can be synthesized using readily available reagents, making it a cost-effective option for researchers. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on Ethyl 6-amino-5-methoxypyrimidine-4-carboxylate. One area of interest is the development of new derivatives of this compound with improved properties for specific applications. For example, researchers may be interested in synthesizing derivatives with increased solubility in water or enhanced anti-cancer activity. Another area of interest is the study of the mechanism of action of Ethyl 6-amino-5-methoxypyrimidine-4-carboxylate, which could lead to the development of new drugs that target similar pathways. Additionally, researchers may be interested in studying the potential use of this compound in combination with other drugs or therapies.
Métodos De Síntesis
Ethyl 6-amino-5-methoxypyrimidine-4-carboxylate can be synthesized using different methods, including the Biginelli reaction, which involves the condensation of ethyl acetoacetate, urea, and an aldehyde. Another method involves the reaction of 4-chloro-6-methoxypyrimidine with ethyl carbamate in the presence of a base. The resulting compound can be further reacted with various reagents to obtain different derivatives of Ethyl 6-amino-5-methoxypyrimidine-4-carboxylate.
Aplicaciones Científicas De Investigación
Ethyl 6-amino-5-methoxypyrimidine-4-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been shown to have anti-inflammatory and anti-cancer properties. In agriculture, Ethyl 6-amino-5-methoxypyrimidine-4-carboxylate has been studied as a potential herbicide due to its ability to inhibit the growth of certain weeds. In material science, this compound has been used as a precursor for the synthesis of various metal complexes.
Propiedades
IUPAC Name |
ethyl 6-amino-5-methoxypyrimidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c1-3-14-8(12)5-6(13-2)7(9)11-4-10-5/h4H,3H2,1-2H3,(H2,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRWZNDYPXREOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC=N1)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methylpropyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2707320.png)


![N-(2-(2-fluorophenyl)-2-methoxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2707326.png)


![6-Azaspiro[2.5]octan-1-ylmethanol hydrochloride](/img/structure/B2707330.png)
![(7-{[(2-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2707332.png)
![1-[(2-Azidoethoxy)sulfonyl]-4-methylbenzene](/img/structure/B2707333.png)

![1-Acetyl-3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid](/img/structure/B2707337.png)
